molecular formula C18H15BrFN3O2 B277188 N-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B277188
M. Wt: 404.2 g/mol
InChI Key: WCRDKYLSWRPQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as BF-5-MeO-DIBTA and is a member of the oxadiazole family of compounds. In

Scientific Research Applications

BF-5-MeO-DIBTA has been studied extensively for its potential applications in medicine and pharmacology. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, BF-5-MeO-DIBTA has been found to have potent anti-cancer activity, particularly against breast cancer cells. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The mechanism of action of BF-5-MeO-DIBTA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. Additionally, BF-5-MeO-DIBTA has been found to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BF-5-MeO-DIBTA has been found to have a number of biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory molecules, such as prostaglandins and cytokines, which are involved in the development of chronic pain and inflammation. Additionally, BF-5-MeO-DIBTA has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of cancer.

Advantages And Limitations For Lab Experiments

BF-5-MeO-DIBTA has a number of advantages for use in lab experiments. It is a highly potent compound, which means that it can be used in small quantities to achieve significant results. Additionally, it has a relatively low toxicity profile, which makes it safe for use in lab experiments. However, one limitation of BF-5-MeO-DIBTA is that it is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities.

Future Directions

There are a number of future directions for research on BF-5-MeO-DIBTA. One area of interest is the development of novel drug formulations that incorporate BF-5-MeO-DIBTA as an active ingredient. Additionally, further research is needed to fully understand the mechanism of action of BF-5-MeO-DIBTA and its potential applications in the treatment of various diseases. Finally, more research is needed to optimize the synthesis method for BF-5-MeO-DIBTA, which could help to make it more readily available for use in scientific research.

Synthesis Methods

The synthesis of BF-5-MeO-DIBTA involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 4-bromo-2-fluoroaniline with ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate to produce an intermediate product. This intermediate product is then reacted with n-butyl lithium to form a lithium salt, which is then treated with butanoyl chloride to produce the final product, BF-5-MeO-DIBTA.

properties

Product Name

N-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Molecular Formula

C18H15BrFN3O2

Molecular Weight

404.2 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C18H15BrFN3O2/c19-13-9-10-15(14(20)11-13)21-16(24)7-4-8-17-22-18(23-25-17)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,21,24)

InChI Key

WCRDKYLSWRPQTM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=C(C=C(C=C3)Br)F

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.